N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
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Overview
Description
N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) and other protein kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[3,4-d]pyrimidine Core: The key starting material, pyrazolopyrimidine, can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol.
Introduction of Piperazine Moiety: The pyrazolopyrimidine intermediate is then reacted with piperazine under appropriate conditions to form the desired piperazinyl derivative.
Introduction of Pyrimidine Moiety: Finally, the piperazinyl derivative is reacted with an appropriate pyrimidine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves the inhibition of cyclin-dependent kinases (CDKs) and other protein kinases. The compound binds to the active site of these enzymes, preventing their phosphorylation activity and thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit CDK inhibitory activity and have been studied for their potential therapeutic applications.
Uniqueness
N-ethyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H19N9 |
---|---|
Molecular Weight |
325.37 g/mol |
IUPAC Name |
N-ethyl-2-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H19N9/c1-2-16-12-3-4-17-15(21-12)24-7-5-23(6-8-24)14-11-9-20-22-13(11)18-10-19-14/h3-4,9-10H,2,5-8H2,1H3,(H,16,17,21)(H,18,19,20,22) |
InChI Key |
YOPMSJXYIYCWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
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